1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
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Overview
Description
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dimethylmorpholino group, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated reaction monitoring and purification systems, ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as a beta-blocker in cardiovascular treatments.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a beta-blocker, it binds to beta-adrenergic receptors, inhibiting the action of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The compound’s structure allows it to fit into the receptor binding sites, blocking the normal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker used for similar therapeutic purposes.
Metoprolol: Known for its cardioselective properties, making it distinct from non-selective beta-blockers.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride stands out due to its unique combination of dichlorophenoxy and dimethylmorpholino groups. This structural uniqueness contributes to its specific binding affinity and pharmacological profile, distinguishing it from other beta-blockers and similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO3.ClH/c1-10-6-18(7-11(2)21-10)8-13(19)9-20-15-4-3-12(16)5-14(15)17;/h3-5,10-11,13,19H,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILHKQWXHHVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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